molecular formula C11H13BrO2S B8303049 Methyl 4-(3-bromopropylthio)benzoate

Methyl 4-(3-bromopropylthio)benzoate

Cat. No.: B8303049
M. Wt: 289.19 g/mol
InChI Key: IGPRSWNVBCTRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-bromopropylthio)benzoate is an organobromine compound featuring a benzoate ester core substituted at the 4-position with a 3-bromopropylthio group. The structure comprises a methyl ester (COOCH₃), a sulfur atom bridging the aromatic ring and a brominated propyl chain.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

methyl 4-(3-bromopropylsulfanyl)benzoate

InChI

InChI=1S/C11H13BrO2S/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3

InChI Key

IGPRSWNVBCTRMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Benzoate Esters

The closest structural analogs include brominated aromatic esters and sulfur-containing benzoates. For example:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Position/Group Molecular Formula Key Properties/Applications
Methyl 4-(3-bromopropylthio)benzoate 4-(3-bromopropylthio) C₁₁H₁₃BrO₂S Bromine offers reactivity for nucleophilic substitution; thioether enhances lipophilicity.
4-(Bromomethyl)benzaldehyde 4-(bromomethyl) C₈H₇BrO Brominated benzaldehyde used in cross-coupling reactions; aldehyde group enables condensation.
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 4-(cyclopropylmethoxy), 3-hydroxy C₁₂H₁₄O₄ Cyclopropyl and hydroxyl groups influence solubility and hydrogen-bonding capacity.
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) 4-(piperazinyl-quinoline-carbonyl) C₂₉H₂₇N₃O₃ Quinoline-piperazine moiety may confer biological activity (e.g., antimicrobial).
Key Observations:
  • Bromine vs. Other Halogens : Bromine’s higher atomic weight and polarizability compared to chlorine or fluorine (e.g., in C3 and C4 from ) may enhance electrophilic reactivity in cross-coupling reactions.
  • Thioether vs.
  • Substituent Position : The 4-position substitution on the benzoate ring is conserved in many analogs, suggesting steric and electronic compatibility with further derivatization .

Physicochemical Properties

  • Solubility : Bromine and the thioether group likely reduce aqueous solubility compared to hydroxylated analogs (e.g., ).
  • Thermal Stability : Brominated compounds often exhibit lower thermal stability than their chloro or fluoro counterparts due to weaker C-Br bonds .

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